molecular formula C16H15N3O3S B10999663 methyl 2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate

methyl 2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate

Cat. No.: B10999663
M. Wt: 329.4 g/mol
InChI Key: NAEWGRPNQJOJKR-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a benzothiazole ring, a pyrrole moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions

    Benzothiazole Core Formation: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Pyrrole Introduction: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, methyl 2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate may be studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate
  • Methyl 2-{[3-(1H-imidazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate
  • Methyl 2-{[3-(1H-pyridin-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate

Uniqueness

What sets methyl 2-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 2-(3-pyrrol-1-ylpropanoylamino)-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-22-15(21)11-4-5-12-13(10-11)23-16(17-12)18-14(20)6-9-19-7-2-3-8-19/h2-5,7-8,10H,6,9H2,1H3,(H,17,18,20)

InChI Key

NAEWGRPNQJOJKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C=CC=C3

Origin of Product

United States

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